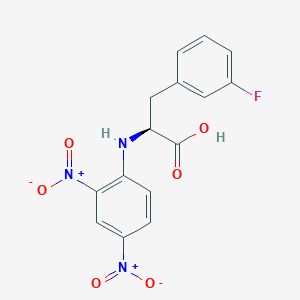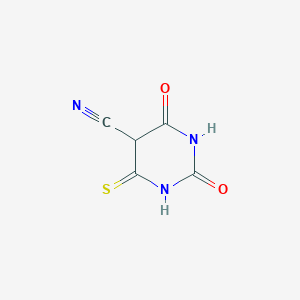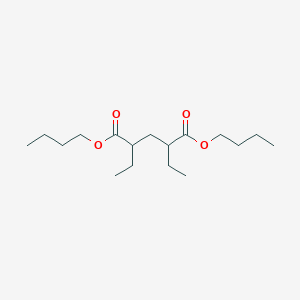
Dibutyl 2,4-diethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,4-diethylpentanedioate is an organic compound with the molecular formula C15H28O4. It is a diester derived from 2,4-diethylpentanedioic acid and butanol. This compound is part of the broader class of esters, which are commonly used in various industrial applications due to their chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl 2,4-diethylpentanedioate can be synthesized through the esterification of 2,4-diethylpentanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
2,4-diethylpentanedioic acid+2 butanolH2SO4Dibutyl 2,4-diethylpentanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2,4-diethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to 2,4-diethylpentanedioic acid and butanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 2,4-diethylpentanedioic acid and butanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Dibutyl 2,4-diethylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of dibutyl 2,4-diethylpentanedioate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing 2,4-diethylpentanedioic acid and butanol. These metabolites can then participate in various biochemical pathways, potentially affecting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar ester functional groups.
Dioctyl phthalate: A plasticizer with a longer alkyl chain, providing different physical properties.
Diethyl phthalate: A smaller ester used in various applications, including as a solvent and plasticizer.
Uniqueness
Dibutyl 2,4-diethylpentanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its diethyl substitution on the pentanedioic acid backbone differentiates it from other esters, potentially offering unique reactivity and applications in specialized industrial and research settings.
Propriétés
Numéro CAS |
499195-57-2 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
dibutyl 2,4-diethylpentanedioate |
InChI |
InChI=1S/C17H32O4/c1-5-9-11-20-16(18)14(7-3)13-15(8-4)17(19)21-12-10-6-2/h14-15H,5-13H2,1-4H3 |
Clé InChI |
NQWWNEDQFFEQDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(CC)CC(CC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)

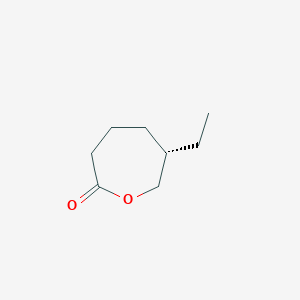
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
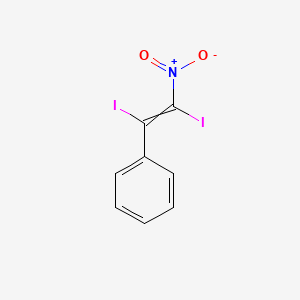

![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

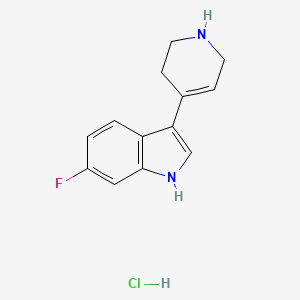
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
